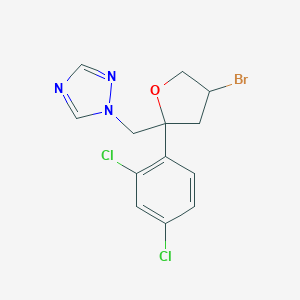
Bromuconazol
描述
Bromuconazol is a reference standard used for the determination of the analyte in food and water samples using liquid chromatography/time-of-flight mass spectrometry . It is also used in orange juice using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS) .
Synthesis Analysis
Bromuconazol is synthesized as a mixture of diastereomers . Its empirical formula is C13H12BrCl2N3O .Molecular Structure Analysis
Bromuconazol is a member of the class of oxolanes carrying 1,2,4-triazol-ylmethyl and 2,4-dichlorophenyl substituents at position 2 as well as a bromo substituent at position 4 . Its molecular weight is 377.06 .Chemical Reactions Analysis
Bromuconazol decomposes on heating and on burning. This produces toxic fumes and gases including nitrogen oxides, hydrogen chloride, hydrogen bromide, and carbon monoxide .Physical And Chemical Properties Analysis
Bromuconazol appears as colorless crystals or white powder . It has a melting point of 84°C . Its solubility in water at 25°C is 50 mg/l, which is practically insoluble . The density at 20°C is 1.72 g/cm³ .科学研究应用
Fungicide in Agriculture
Bromuconazole is a triazole pesticide used to protect vegetables and fruits against diverse fungi pathologies . It is used for its preventive and curative action against ascomycetes, basidiomycetes, and deuteromycetes diseases .
Study of Genotoxicity
Research has shown that Bromuconazole can cause genotoxicity, which is the property of chemical agents that damages the genetic information within a cell causing mutations . This can potentially lead to cancer.
Study of Hepatic Damage
Bromuconazole has been found to cause hepatic damage, specifically to the liver . This is important in understanding the safety and potential side effects of this compound.
Study of Renal Damage
Similar to hepatic damage, Bromuconazole can also cause renal damage, affecting the kidneys . This is another crucial aspect of safety and side effect studies.
Oxidative Stress Studies
Bromuconazole has been used in studies to understand its effects on oxidative stress in organisms . Oxidative stress is an imbalance between free radicals and antioxidants in your body.
Pesticide Risk Assessment
Bromuconazole has been the subject of pesticide risk assessments . These assessments are crucial in understanding the potential risks associated with the use of this compound as a pesticide.
Carcinogenic Potential Studies
Studies have shown that Bromuconazole does not have carcinogenic potential relevant to humans . This is important in ensuring the safety of this compound for use.
Reproductive Toxicity Studies
Bromuconazole did not show any reproductive toxicity potential . This is another important aspect of safety studies for this compound.
安全和危害
作用机制
Target of Action
Bromuconazole primarily targets the sterol 14α-demethylase (erg11/cyp51) enzyme in fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Bromuconazole acts by inhibiting the synthesis of ergosterol . By blocking this process, Bromuconazole disrupts the assembly of the fungal cell membrane, thereby preventing the growth and reproduction of fungi .
Biochemical Pathways
The inhibition of ergosterol synthesis by Bromuconazole affects the integrity of the fungal cell membrane . This disruption leads to leakage of cellular contents, impaired cellular processes, and ultimately, cell death .
Result of Action
The action of Bromuconazole leads to the death of fungal cells, thereby controlling or suppressing fungal diseases in crops . It’s worth noting that bromuconazole has been found to cause genotoxicity and hepatic and renal damage via oxidative stress processes in wistar rats .
Action Environment
The effectiveness of Bromuconazole can be influenced by various environmental factors. For instance, Bromuconazole tends to accumulate in soil and water to similar extents . Its persistence in these environments depends on local conditions . Moreover, Bromuconazole has a very low potential for atmospheric transport .
属性
IUPAC Name |
1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVPARKXDDIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrCl2N3O | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032531 | |
| Record name | Bromuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
No boiling point at normal pressure; decomposes at 194 °C | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L, Moderate to high solubility in organic solvents., In water, 50 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |
| Record name | BROMUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.72 g/mL, Density (at 20 °C): 1.72 g/cm³ | |
| Record name | BROMUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3X10-8 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
| Record name | BROMUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless powder, White to off-white powder | |
CAS RN |
116255-48-2 | |
| Record name | Bromuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116255-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromuconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116255482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromuconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole, 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHS29ZMZ81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
84 °C | |
| Record name | BROMUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMUCONAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1264 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main mechanism of action for Bromuconazole as a fungicide?
A1: Bromuconazole inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the C-14 α-demethylation step in the ergosterol biosynthesis pathway. [, , ] This disruption weakens the fungal cell membrane, leading to cell death and effectively controlling fungal diseases in plants. [, ]
Q2: Can you provide some details about the structural characteristics of Bromuconazole?
A2: Bromuconazole is a triazole fungicide with the chemical formula C16H17BrCl2N4O. Its molecular weight is 428.15 g/mol. [, ] Unfortunately, the provided research excerpts do not contain detailed spectroscopic data for Bromuconazole.
Q3: Which fungicides have been found to be more effective than Bromuconazole against Fusarium oxysporum f. sp. lycopersici, the causal agent of Fusarium wilt in tomatoes?
A3: Research has shown that Prochloraz and Bromuconazole demonstrate similar efficacy against Fusarium oxysporum f. sp. lycopersici both in vitro and in vivo. Benomyl and Carbendazim follow closely in terms of effectiveness. []
Q4: Are there any concerns regarding phytotoxicity when using Bromuconazole?
A4: While Prochloraz, Bromuconazole, and Benomyl generally do not show phytotoxic effects at recommended doses, particularly on seedlings, both Fludioxonil and Bromuconazole have exhibited phytotoxicity in tomato seedlings. []
Q5: Has any research been conducted on the biodegradation of Bromuconazole?
A5: Yes, studies have investigated the biodegradation of Bromuconazole. One study successfully utilized a microbial consortium derived from treated soil to degrade Bromuconazole in a biphasic system (mineral salt buffer/silicone oil). The research identified Aeromonas hydrophila as a bacterial strain capable of utilizing the fungicide as a sole carbon source. []
Q6: What analytical methods are commonly employed for detecting and quantifying Bromuconazole residues?
A6: Several studies utilize a combination of extraction techniques like matrix solid-phase dispersion (MSPD) followed by analytical methods like high-performance liquid chromatography with ultraviolet-visible detection (HPLC-UV/DAD) or gas chromatography/mass spectrometry (GC-MS/MS) to determine Bromuconazole residues in various matrices, including fruits and fish tissue. [, ]
Q7: What are some of the environmental concerns associated with Bromuconazole use?
A7: While the provided excerpts do not directly address specific ecotoxicological effects of Bromuconazole, it is generally understood that fungicides can have unintended consequences on non-target organisms and ecosystems. Further research on the environmental fate, transport, and potential adverse effects on aquatic life, soil organisms, and beneficial insects is crucial to guide responsible use and minimize negative environmental impacts.
Q8: Are there any alternatives to Bromuconazole for controlling fungal diseases in crops?
A9: The provided research highlights alternative fungicides like Prochloraz, Benomyl, Carbendazim, Fludioxonil, and Azoxystrobin for controlling Fusarium wilt in tomatoes. [] Additionally, the research mentions the use of Propiconazole, Difenoconazole, Penconazole, Tebuconazole, Epoxiconazole, Cyproconazole, Hexaconazole, Fenbuconazole, Flusilazol, Metconazole, Tetraconazole, Fluquinconazole, Prochloraz, Pyrifenox, and Myclobutanil for controlling other plant diseases. [] Exploring and evaluating alternative fungicides with different modes of action is essential for managing resistance and ensuring sustainable disease control.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



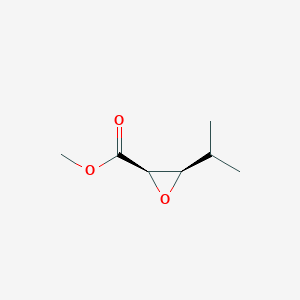
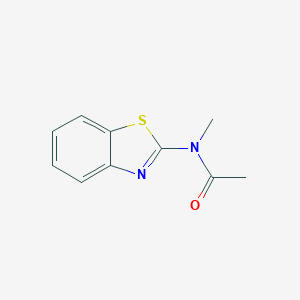

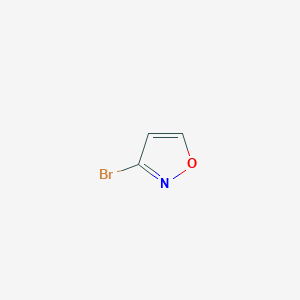
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
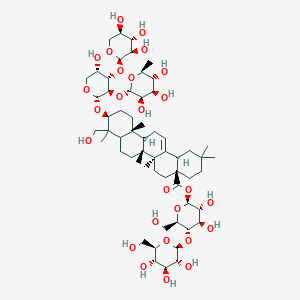

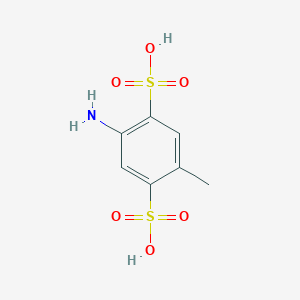
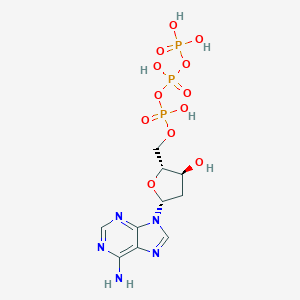
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)


![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)